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molecular formula C9H8N2O2 B1608847 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile CAS No. 76104-14-8

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

Cat. No. B1608847
M. Wt: 176.17 g/mol
InChI Key: OBBCKURUVDIXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05759740

Procedure details

64.5 g of methanol, 365 g of xylene, 80 g of sodium hydroxyde (2 mol) and 147 g (1 mol) of 4-methoxyphenylacetonitrile are charged to a reactor. Then 125 g (1.07 mol) of isopentyl nitrite are added dropwise at 40° C. over 2 hours. The reaction mixture is stirred initially for 2 hours at this temperature and the n for 20 hours at room temperature. Afterwards the reaction mixture is diluted with water to form an emulsion and the pH is adjusted to 14 with aqueous sodium hydroxide and the organic phase is separated. The aqueous phase is acidified with hydrochloric acid and the product is extracted with ether. The ether phase is dried and the ether is stripped off. Recrystallisation from toluene gives 142 g of α-hydroxyimino-4-methoxy-benzylcyanide, corresponding to a yield of 80.6% of theory.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
147 g
Type
reactant
Reaction Step Four
Quantity
365 g
Type
solvent
Reaction Step Four
Quantity
64.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.[N:13](OCCC(C)C)=[O:14].[OH-].[Na+]>O.C1(C)C(C)=CC=CC=1.CO>[OH:14][N:13]=[C:10]([C:11]#[N:12])[C:7]1[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
80 g
Type
reactant
Smiles
[Na]
Name
Quantity
147 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
365 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
64.5 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred initially for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the n for 20 hours at room temperature
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to form an emulsion
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=C(C1=CC=C(C=C1)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 142 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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